LSD1 Inhibitory Potency: Quantitative Comparison with Clinical-Stage LSD1 Inhibitors
2-(3,5-Dimethoxyphenyl)thiazolidine inhibits human recombinant lysine-specific demethylase 1A (LSD1/KDM1A) with an IC₅₀ of 356 nM in a biochemical assay measuring H₂O₂ production [1]. In cross-study comparison, the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) exhibits an IC₅₀ of 18 nM under similar biochemical conditions . While the target compound is approximately 20-fold less potent than ORY-1001, it occupies a distinct chemical space (thiazolidine core vs. tranylcypromine-derived scaffold), offering a structurally differentiated tool for LSD1 inhibition studies where scaffold diversity is required for SAR or resistance profiling.
| Evidence Dimension | LSD1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM |
| Comparator Or Baseline | ORY-1001: IC₅₀ = 18 nM |
| Quantified Difference | ~20-fold less potent |
| Conditions | Biochemical assay: human recombinant LSD1, H₂O₂ production measured via Amplex Red, 30 min incubation |
Why This Matters
For research programs requiring chemically distinct LSD1 inhibitor scaffolds for SAR studies, combination screening, or resistance mechanism elucidation, this compound provides a thiazolidine-based alternative to tranylcypromine-derived clinical candidates.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053) - LSD1 IC₅₀ = 356 nM. ChEMBL Assay ID: CHEMBL1465838. View Source
